molecular formula C10H23ClN2O2 B592117 tert-Butyl (1-aminopentan-3-yl)carbamate hydrochloride CAS No. 1131594-84-7

tert-Butyl (1-aminopentan-3-yl)carbamate hydrochloride

Cat. No.: B592117
CAS No.: 1131594-84-7
M. Wt: 238.756
InChI Key: ZHDGOHJRICERGX-UHFFFAOYSA-N
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Description

tert-Butyl (1-aminopentan-3-yl)carbamate hydrochloride: is a chemical compound with the molecular formula C10H23ClN2O2 and a molecular weight of 238.76 g/mol . It is commonly used in various research and industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl (1-aminopentan-3-yl)carbamate hydrochloride typically involves the reaction of tert-butyl carbamate with 1-aminopentan-3-ol under specific conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product .

Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and drying to obtain the final product in solid form .

Chemical Reactions Analysis

Types of Reactions: tert-Butyl (1-aminopentan-3-yl)carbamate hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce amines .

Scientific Research Applications

tert-Butyl (1-aminopentan-3-yl)carbamate hydrochloride has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of tert-Butyl (1-aminopentan-3-yl)carbamate hydrochloride involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity and influencing biochemical processes. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison: tert-Butyl (1-aminopentan-3-yl)carbamate hydrochloride is unique due to its specific structure and properties, which make it suitable for certain applications where other similar compounds may not be as effective. Its distinct chemical reactivity and stability are key factors that differentiate it from other related compounds .

Properties

IUPAC Name

tert-butyl N-(1-aminopentan-3-yl)carbamate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H22N2O2.ClH/c1-5-8(6-7-11)12-9(13)14-10(2,3)4;/h8H,5-7,11H2,1-4H3,(H,12,13);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZHDGOHJRICERGX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CCN)NC(=O)OC(C)(C)C.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H23ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30856370
Record name tert-Butyl (1-aminopentan-3-yl)carbamate--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30856370
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

238.75 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1131594-84-7
Record name tert-Butyl (1-aminopentan-3-yl)carbamate--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30856370
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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